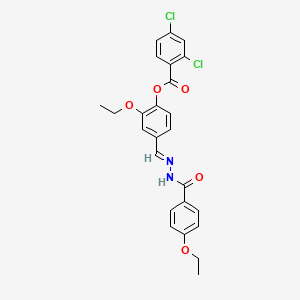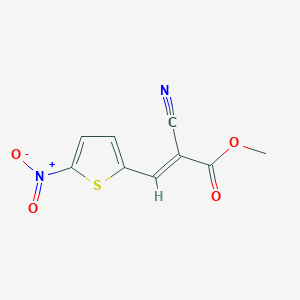![molecular formula C29H25N5O B12015958 (2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 (2Z)-3-[3-(4-异丙氧基苯基)-1-苯基-1H-吡唑-4-YL]-2-(1-甲基-1H-苯并咪唑-2-YL)-2-丙烯腈 是一种复杂的有机分子,在各个科学领域具有潜在应用。该化合物具有独特的结构,包括吡唑环、苯并咪唑环和丙烯腈基团,使其成为化学、生物学和医学研究的有趣课题。
准备方法
合成路线和反应条件
合成 (2Z)-3-[3-(4-异丙氧基苯基)-1-苯基-1H-吡唑-4-YL]-2-(1-甲基-1H-苯并咪唑-2-YL)-2-丙烯腈 通常涉及多个步骤,包括吡唑环和苯并咪唑环的形成,随后与丙烯腈基团偶联。常见的合成路线可能包括:
吡唑环的形成: 这可以通过肼与β-二酮反应来实现。
苯并咪唑环的形成: 这可以通过邻苯二胺与羧酸或其衍生物缩合来合成。
偶联反应: 最后一步涉及在特定反应条件下,例如使用碱和合适的溶剂,将吡唑环和苯并咪唑环与丙烯腈基团偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用先进的催化体系、连续流动反应器和自动化合成技术,以高效地扩大生产过程。
化学反应分析
反应类型
化合物 (2Z)-3-[3-(4-异丙氧基苯基)-1-苯基-1H-吡唑-4-YL]-2-(1-甲基-1H-苯并咪唑-2-YL)-2-丙烯腈 可以进行各种化学反应,包括:
氧化: 该化合物可以用氧化剂如高锰酸钾或三氧化铬氧化。
还原: 还原反应可以用还原剂如氢化铝锂或硼氢化钠进行。
取代: 该化合物可以根据存在的官能团进行亲核或亲电取代反应。
常见试剂和条件
氧化: 处于酸性或碱性介质中的高锰酸钾。
还原: 处于无水乙醚中的氢化铝锂。
取代: 亲电取代的卤化剂,亲核取代的胺类或硫醇类亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许各种官能化反应,使其在有机合成和材料科学中具有价值。
生物学
在生物学研究中,该化合物可能因其潜在的生物活性而被研究,例如抗菌、抗炎或抗癌特性。它与生物大分子的相互作用可以提供对其作用机制和潜在治疗应用的见解。
医学
在医学中,该化合物可以作为药物开发的先导化合物进行探索。其结构特征可能使其能够与特定生物靶标相互作用,使其成为开发新型药物的候选者。
工业
在工业领域,由于其独特的化学性质,该化合物可能在新型材料(如聚合物或涂料)的开发中得到应用。
作用机制
(2Z)-3-[3-(4-异丙氧基苯基)-1-苯基-1H-吡唑-4-YL]-2-(1-甲基-1H-苯并咪唑-2-YL)-2-丙烯腈 的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致生物途径的调节。确切的机制将取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
- (2Z)-3-[3-(4-甲氧基苯基)-1-苯基-1H-吡唑-4-YL]-2-(1-甲基-1H-苯并咪唑-2-YL)-2-丙烯腈
- (2Z)-3-[3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-YL]-2-(1-甲基-1H-苯并咪唑-2-YL)-2-丙烯腈
独特性
(2Z)-3-[3-(4-异丙氧基苯基)-1-苯基-1H-吡唑-4-YL]-2-(1-甲基-1H-苯并咪唑-2-YL)-2-丙烯腈 的独特性在于其特定的取代基,这些取代基会影响其化学反应性和生物活性。例如,异丙氧基可能增强其亲脂性和膜渗透性,与具有不同取代基的类似化合物相比,可能会导致更好的生物功效。
属性
分子式 |
C29H25N5O |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
(Z)-2-(1-methylbenzimidazol-2-yl)-3-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H25N5O/c1-20(2)35-25-15-13-21(14-16-25)28-23(19-34(32-28)24-9-5-4-6-10-24)17-22(18-30)29-31-26-11-7-8-12-27(26)33(29)3/h4-17,19-20H,1-3H3/b22-17- |
InChI 键 |
AELGOQUCCRXEEQ-XLNRJJMWSA-N |
手性 SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)


![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015950.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)
![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
